molecular formula C5H7FN2 B13541046 2-(3-Fluoroazetidin-3-yl)acetonitrile

2-(3-Fluoroazetidin-3-yl)acetonitrile

Cat. No.: B13541046
M. Wt: 114.12 g/mol
InChI Key: RHUDJEXBBXIDCJ-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-3-yl)acetonitrile is a chemical compound with the molecular formula C5H7FN2 It is known for its unique structure, which includes a fluoro-substituted azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroazetidin-3-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroazetidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroazetidin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine oxides, while reduction can produce fluoroazetidine derivatives with different hydrogenation levels.

Scientific Research Applications

2-(3-Fluoroazetidin-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluoro group and azetidine ring play crucial roles in its reactivity and binding properties. Detailed studies are conducted to understand how it affects biological systems and chemical reactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloroazetidin-3-yl)acetonitrile
  • 2-(3-Bromoazetidin-3-yl)acetonitrile
  • 2-(3-Iodoazetidin-3-yl)acetonitrile

Uniqueness

2-(3-Fluoroazetidin-3-yl)acetonitrile is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo counterparts. The fluoro group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

2-(3-fluoroazetidin-3-yl)acetonitrile

InChI

InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2

InChI Key

RHUDJEXBBXIDCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC#N)F

Origin of Product

United States

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